molecular formula C19H19ClFNO2 B14605323 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL CAS No. 60086-45-5

6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL

Katalognummer: B14605323
CAS-Nummer: 60086-45-5
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: SPGZYTURDBYBLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of compounds known for their fluorescent properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Halogenation: Introduction of chlorine and fluorine atoms into the xanthene core.

    Piperidine Substitution: Attachment of the 1-methylpiperidin-4-yl group to the xanthene core through nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 9th position of the xanthene ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in analytical chemistry.

    Biology: Employed in biological imaging and as a marker for cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the development of fluorescent dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or cellular structures, making it useful for imaging and diagnostic purposes. The pathways involved may include:

    Fluorescence Resonance Energy Transfer (FRET): Used to study protein-protein interactions.

    Reactive Oxygen Species (ROS) Generation: Potentially leading to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL stands out due to its specific combination of halogen atoms and the piperidine group, which confer unique fluorescent properties and potential therapeutic applications.

Eigenschaften

CAS-Nummer

60086-45-5

Molekularformel

C19H19ClFNO2

Molekulargewicht

347.8 g/mol

IUPAC-Name

6-chloro-2-fluoro-9-(1-methylpiperidin-4-yl)xanthen-9-ol

InChI

InChI=1S/C19H19ClFNO2/c1-22-8-6-12(7-9-22)19(23)15-4-2-13(20)10-18(15)24-17-5-3-14(21)11-16(17)19/h2-5,10-12,23H,6-9H2,1H3

InChI-Schlüssel

SPGZYTURDBYBLU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)C2(C3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.